molecular formula C21H18BrN3O3S B4066675 2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide

2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide

Cat. No. B4066675
M. Wt: 472.4 g/mol
InChI Key: VGLQBWZHYYKQAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on similar compounds highlights methods involving linear synthesis, where derivatives are synthesized and screened for their properties, such as cytotoxicity against cell lines. These compounds are characterized using techniques like LCMS, IR, 1H, and 13C spectroscopies, and elemental analysis (Vinayak et al., 2014). Another study mentions the preparation of cyanoquinolinethione derivatives and their reaction with various reagents to produce a range of alkylated products and cyclization products (Al-Taifi et al., 2016).

Molecular Structure Analysis

Structural studies of related compounds, such as morpholinium derivatives, reveal their molecular and crystal structures via X-ray crystallographic analysis. These studies provide insight into the arrangement of atoms within the molecule and the interactions that stabilize the structure (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

Research into the chemical reactivity of related compounds has shown various reactions, including substitutions, cyclizations, and formations of condensation products. These reactions are indicative of the functional groups' reactivity and the potential for creating diverse derivatives with specific properties (Prachayasittikul et al., 1991).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystalline forms, can be inferred from detailed characterization studies. These properties are crucial for understanding the compound's behavior in different environments and for applications in various fields.

Chemical Properties Analysis

The chemical properties, including stability, reactivity with other chemicals, and potential for bioactivity, are central to understanding the compound's applications and safety. Studies on related compounds often explore these aspects through reactions with a variety of reagents and evaluation of the products formed (Shams et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyridine and related derivatives, including compounds structurally similar to the specified chemical, has been centered around the synthesis of novel compounds with potential biological activities. Studies have demonstrated methodologies for creating diverse derivatives with enhanced insecticidal, antimicrobial, and cytotoxic activities. For instance, the synthesis of novel pyridine derivatives has shown significant insecticidal activity, suggesting the potential for agricultural applications (Bakhite et al., 2014). Similarly, the creation of new arylazocarbazole derivatives through reactions involving acetamide precursors has been explored, indicating the versatility of these compounds in generating biologically active molecules (Fadda et al., 2010).

Biological Activities

A prominent area of research is the investigation of the biological activities of these compounds, particularly their antimicrobial and cytotoxic effects. Several studies have focused on the antimicrobial properties of novel sulphonamide derivatives, revealing good activity against a range of bacterial strains (Fahim & Ismael, 2019). Another study highlighted the potential of novel Schiff bases and Thiazolidinone derivatives in exhibiting antibacterial and antifungal activities, suggesting the applicability of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).

Anticancer Research

The anticancer properties of these compounds have also been a significant focus, with studies exploring the synthesis and biological evaluation of various derivatives. Research has demonstrated that certain synthesized compounds possess high inhibitory effects against human cancer cell lines, highlighting the therapeutic potential of these chemicals in cancer treatment (Shams et al., 2010). Additionally, the synthesis of pyridine linked thiazole hybrids has shown promising cytotoxicity against several cancer cell lines, further indicating the potential for developing effective anticancer agents (Alqahtani & Bayazeed, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future research directions for this compound would depend on its intended use and its observed properties. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, improving its safety profile, or exploring its mechanism of action .

properties

IUPAC Name

2-[[4-(3-bromophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3S/c1-28-16-7-3-6-15(9-16)24-20(27)12-29-21-18(11-23)17(10-19(26)25-21)13-4-2-5-14(22)8-13/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLQBWZHYYKQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide

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